2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-6-7-14(2)18(8-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPRNNZVLXWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
Ethyl 4-cyano-1-(3-chlorophenyl)-1H-pyrazol-5-ylimidoformate (Intermediate A) serves as a common precursor. Reaction with malononitrile in ethanol under basic conditions (triethylamine) induces cyclization to form the pyrazolo[3,4-d]pyrimidine core. The mechanism proceeds through nucleophilic attack of the cyano group on the imidoformate, followed by dehydration.
Representative Conditions :
Alternative Route via Dimroth Rearrangement
Heating Intermediate A in dioxane with piperidine triggers a Dimroth rearrangement, isomerizing the pyrazolo[3,4-d]pyrimidine system to introduce the 4-oxo group directly. This method avoids post-cyclization oxidation steps.
Key Data :
Functionalization at Position 1: 3-Chlorophenyl Group Introduction
The 3-chlorophenyl substituent is introduced early in the synthesis to ensure regioselectivity.
Nucleophilic Aromatic Substitution
4-Chloro-6,7-dimethoxyquinazoline reacts with 3-chloroaniline in tetrahydrofuran (THF) under alkaline conditions (K2CO3), yielding 1-(3-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine.
Optimized Parameters :
- Solvent: Tetrahydrofuran
- Base: Potassium carbonate (2.5 equiv)
- Temperature: 60°C, 12 hours
- Yield: 78%
Installation of the 4-Oxo Group
The 4-oxo moiety is introduced via hydrolysis or oxidative methods.
Hydrolysis of Cyano Intermediates
Treatment of 4-cyano-pyrazolo[3,4-d]pyrimidine derivatives with concentrated sulfuric acid at 0°C followed by neutralization generates the 4-oxo group.
Example :
- Intermediate: 4-Cyano-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Acid: H2SO4 (95%)
- Temperature: 0°C → Room temperature
- Yield: 85%
Synthesis of the Acetamide Side Chain
The acetamide moiety is coupled to the pyrazolopyrimidine core via a two-step process.
Preparation of 2-Chloro-N-(2,5-dimethylphenyl)Acetamide
2,5-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) in the presence of N,N-diisopropylethylamine (DIPEA).
Conditions :
Coupling to the Pyrazolopyrimidine Core
The chlorinated acetamide undergoes nucleophilic substitution with the 5-amino group of the pyrazolopyrimidine intermediate.
Procedure :
- Solvent: Dimethylformamide (DMF)
- Base: Sodium hydride (1.1 equiv)
- Temperature: 80°C, 8 hours
- Yield: 65%
Characterization and Analytical Data
The final product is validated via spectroscopic methods:
Table 1: Spectroscopic Data for Target Compound
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's significant anticancer potential. The pyrazolo[3,4-d]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 1.88 |
| A549 (Lung Cancer) | 26 |
| HepG2 (Liver Cancer) | 0.74 mg/mL |
These findings suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest through specific molecular interactions.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes crucial in inflammatory processes.
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
This inhibition is comparable to established anti-inflammatory drugs, indicating that the compound could serve as a lead for developing new anti-inflammatory agents.
Case Studies and Research Findings
Several case studies document the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- A study evaluated a related compound's efficacy in reducing tumor size in animal models.
- Another research highlighted its role in reducing inflammatory markers in induced models of inflammation.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may act as a kinase inhibitor, blocking the phosphorylation of key proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations:
R1 Substituents: 3-Chlorophenyl (target compound) vs. 4-fluorophenyl (): Chlorine’s stronger electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets compared to fluorine .
R2 Substituents: 2,5-Dimethylphenyl (target) vs. Methoxy groups improve solubility via polar interactions . Methyl (): Simplest substituent, likely resulting in lower steric hindrance but reduced target specificity .
Physicochemical and ADME Properties
Biological Activity
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the pyrazolopyrimidine core through cyclization reactions and subsequent acylation to introduce the chlorophenyl and dimethylphenyl groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. It is hypothesized to act as an inhibitor of specific kinases and enzymes that play a role in cancer progression and inflammation.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro Studies : A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives displayed potent antiproliferative effects against various cancer cell lines, including MDA-MB-468 and T-47D breast cancer cells. Notably, one derivative increased apoptosis by 18.98-fold compared to controls and significantly elevated caspase-3 levels .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidine compounds have also shown promise in reducing inflammation:
- COX Inhibition : Some derivatives were tested for their inhibitory effects on cyclooxygenase (COX) enzymes. The results indicated that several compounds effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazolo[3,4-d]pyrimidines have been associated with various pharmacological activities:
- Antimicrobial Properties : These compounds have demonstrated antibacterial and antifungal activities.
- Neuroprotective Effects : Some studies suggest neuroprotective properties through modulation of neurotransmitter systems.
- Antioxidant Activity : They exhibit significant antioxidant capabilities, contributing to overall cellular health.
Data Summary
Case Studies
- Breast Cancer Study : A novel series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated against NCI's 60 human tumor cell line panel. One compound showed remarkable selectivity and potency against breast cancer cell lines while sparing normal cells .
- Inflammation Model : In vivo studies utilizing carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to controls, highlighting their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction parameters influence yield?
The compound is synthesized via multi-step reactions starting from pyrazole derivatives. Key steps include:
- Condensation of 3-chlorophenylhydrazine with β-ketoesters to form the pyrazolo[3,4-d]pyrimidine core.
- Acetylation with chloroacetyl chloride followed by coupling with 2,5-dimethylaniline. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalysts (triethylamine for acylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential for >90% purity .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR : - and -NMR confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 438.1) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values compared to controls like doxorubicin.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms mechanism (e.g., 20–30% apoptosis induction at 10 µM) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproduct formation?
Use statistical experimental design (e.g., Box-Behnken or factorial designs) to test variables:
- Solvent polarity (DMF vs. THF): Higher polarity improves intermediate solubility.
- Catalyst loading (5–10 mol% triethylamine): Excess increases acylated byproducts.
- Temperature gradients during cyclization (stepwise 60°C → 80°C reduces degradation). Post-reaction analysis via TLC/HPLC identifies optimal conditions (e.g., 78% yield in DMF with 7 mol% catalyst) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to kinases (e.g., EGFR or CDK2) using AutoDock Vina. Focus on the pyrazolo-pyrimidine core’s hydrogen bonding with ATP-binding pockets.
- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns). Cross-validate with experimental IC data to refine models .
Q. How can contradictory data in biological activity across studies be resolved?
- Structural analogs : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects.
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-hour exposure).
- Meta-analysis : Pool data from independent studies to identify trends (e.g., logP > 3 correlates with reduced bioavailability) .
Q. What strategies improve metabolic stability without compromising potency?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., demethylation of 2,5-dimethylphenyl) using liver microsomes.
- SAR studies : Modify the acetamide moiety to reduce first-pass metabolism (e.g., N-methylation increases t by 2-fold) .
Methodological Guidance
- Handling air-sensitive intermediates : Use Schlenk lines for reactions requiring anhydrous conditions .
- Data reproducibility : Validate HPLC methods with USP standards and include positive/negative controls in bioassays .
- Structural ambiguity resolution : Combine XRD (for crystalline samples) with DFT calculations to confirm tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
